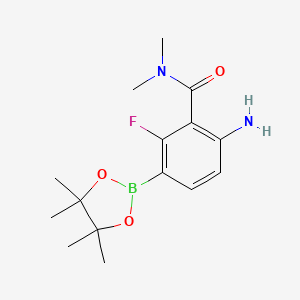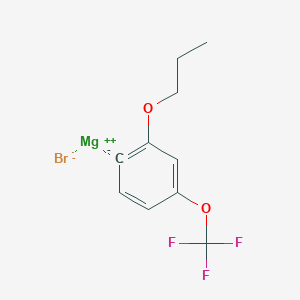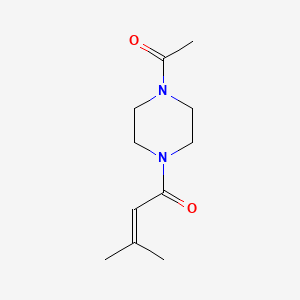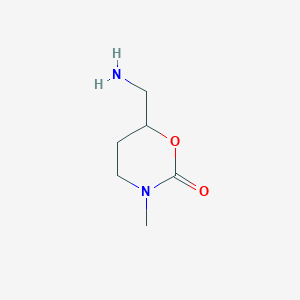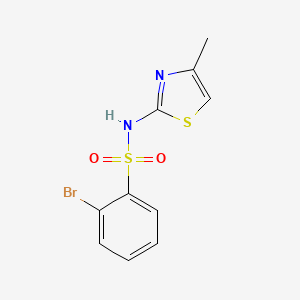
2-Bromo-n-(4-methylthiazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-n-(4-methylthiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a bromine atom attached to a benzene ring, which is further connected to a sulfonamide group and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-n-(4-methylthiazol-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylthiazole with appropriate reagents.
Bromination: The benzene ring is brominated using bromine or a brominating agent under controlled conditions.
Sulfonamide Formation: The brominated benzene ring is then reacted with a sulfonamide precursor to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring and sulfonamide group can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
2-Bromo-n-(4-methylthiazol-2-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It is used in studies to understand the interaction of sulfonamides with biological targets, including proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-n-(4-methylthiazol-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The thiazole ring may also contribute to the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
- 4-Bromo-2-fluoro-n-(4-methylthiazol-2-yl)benzenesulfonamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Comparison:
- 4-Bromo-2-fluoro-n-(4-methylthiazol-2-yl)benzenesulfonamide: This compound has a fluorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a chloroacetamide group, which may impart different chemical properties and biological activities compared to the sulfonamide group.
Propiedades
Fórmula molecular |
C10H9BrN2O2S2 |
|---|---|
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
2-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H9BrN2O2S2/c1-7-6-16-10(12-7)13-17(14,15)9-5-3-2-4-8(9)11/h2-6H,1H3,(H,12,13) |
Clave InChI |
OODAPEFTXCQBDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)NS(=O)(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


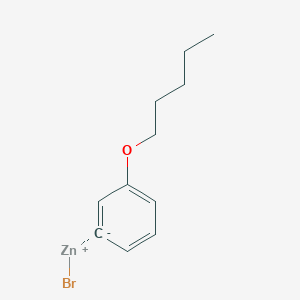
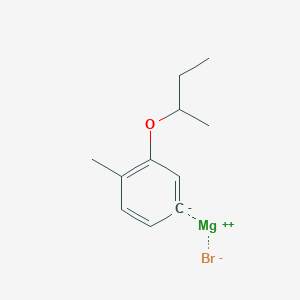
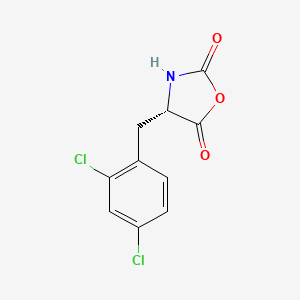
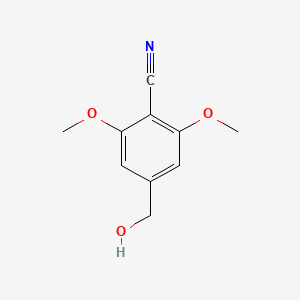

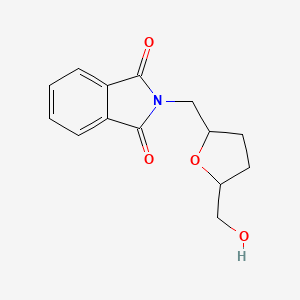
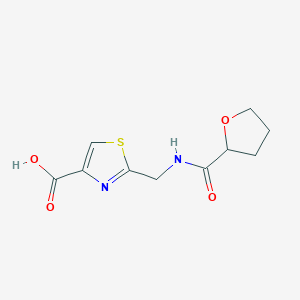
![4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B14895351.png)
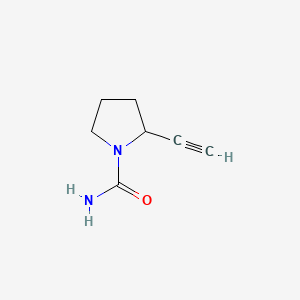
![Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate](/img/structure/B14895370.png)
